exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
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Overview
Description
exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the bromo and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the azabicyclo octane moiety: This step might involve a cyclization reaction, often using a precursor that contains the necessary functional groups.
Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions might target the bromo or nitro groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-2-methoxybenzamide: Lacks the azabicyclo octane moiety.
N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the amino and bromo substituents.
Uniqueness
The unique combination of functional groups in exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
CAS No. |
76351-91-2 |
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Molecular Formula |
C22H25BrClN3O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[8-[(4-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H25BrClN3O2/c1-29-21-11-20(25)19(23)10-18(21)22(28)26-15-8-16-6-7-17(9-15)27(16)12-13-2-4-14(24)5-3-13/h2-5,10-11,15-17H,6-9,12,25H2,1H3,(H,26,28) |
InChI Key |
LFJAJGPPURLTOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)Cl)Br)N |
Origin of Product |
United States |
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